Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 3-amino-3-cyano-1-pyrrolidinecarboxylate . The InChI code is 1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a colorless low melting solid or liquid . It has a predicted boiling point of 336.6±42.0 °C and a predicted density of 1.15±0.1 g/cm3 . The compound should be stored at 2-8°C, protected from light .Scientific Research Applications
Synthesis from L-aspartic acid
Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is synthesized from L-aspartic acid. This synthesis process is notable for its economical approach, featuring readily available materials, mild conditions, and easy work-up, making it suitable for industrial preparation (Han et al., 2018).
Chiral Auxiliary Applications
This compound has been used as a chiral auxiliary in various chemical transformations. It serves as a key component in dipeptide synthesis and in the preparation of enantiomerically pure compounds. Its effectiveness in these processes highlights its importance in asymmetric synthesis (Studer et al., 1995).
Role in Diels-Alder Reactions
It plays a role in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly used to form six-membered rings. This application demonstrates its utility in complex chemical synthesis processes (Padwa et al., 2003).
Intermediate in Biotin Synthesis
This compound serves as an intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle. This highlights its significance in the biosynthesis of essential compounds like fatty acids, sugars, and amino acids (Qin et al., 2014).
Phase-transfer Catalysed Reactions
It is used in phase-transfer catalysed reactions to produce various compounds. This application showcases its versatility in facilitating chemical reactions under specific conditions (Pashkuleva et al., 2000).
Molecular Structure Characterization
Studies on the molecular structure of derivatives of this compound using techniques like X-ray diffraction analysis and NMR spectroscopy have been conducted. This research contributes to the understanding of its chemical properties and potential applications (Moriguchi et al., 2014).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram, with a signal word of “Warning” and hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
The presence of both an amino group and a carboxylate group in the molecule suggests that it could participate in various chemical reactions. For example, the amino group (-NH2) can act as a base, accepting a proton to form a positively charged ammonium ion. On the other hand, the carboxylate group (-COO-) can act as an acid, donating a proton to form a negatively charged carboxylate ion .
The cyanopyrrolidine structure of the compound suggests that it might have biological activity. Cyanopyrrolidines are known to be used in the synthesis of various pharmaceuticals. .
As for its pharmacokinetics, the properties of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate such as its solubility, stability, and permeability would influence its absorption, distribution, metabolism, and excretion (ADME) in the body. These properties can be influenced by factors such as the compound’s chemical structure, the pH of the environment, and the presence of transport proteins .
properties
IUPAC Name |
tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLVTBMZGLRSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726412 | |
Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871115-54-7 | |
Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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